6,6-Kestotetraose

Plant Fructan Metabolism Forage Quality Chemotaxonomy

6,6-Kestotetraose (CAS 119187-86-9) is a linear tetrasaccharide belonging to the fructooligosaccharide (FOS) family. It consists of a sucrose core extended by two additional β(2→6)-linked fructosyl units, classifying it within the levan-type fructan series.

Molecular Formula C24H42O21
Molecular Weight 666.6 g/mol
CAS No. 119187-86-9
Cat. No. B15193759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Kestotetraose
CAS119187-86-9
Molecular FormulaC24H42O21
Molecular Weight666.6 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2(C(C(C(O2)COC3(C(C(C(O3)COC4(C(C(C(O4)CO)O)O)CO)O)O)CO)O)O)CO)O)O)O)O
InChIInChI=1S/C24H42O21/c25-1-8-12(30)16(34)17(35)21(41-8)45-24(7-29)20(38)15(33)11(44-24)4-40-23(6-28)19(37)14(32)10(43-23)3-39-22(5-27)18(36)13(31)9(2-26)42-22/h8-21,25-38H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18+,19+,20+,21-,22-,23-,24+/m1/s1
InChIKeyOLSNVZYFDBPHML-DLQNOBSRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6-Kestotetraose (CAS 119187-86-9): A Levan-Type Fructotetraose with Defined β(2→6) Linkage for Structural and Functional Differentiation


6,6-Kestotetraose (CAS 119187-86-9) is a linear tetrasaccharide belonging to the fructooligosaccharide (FOS) family. It consists of a sucrose core extended by two additional β(2→6)-linked fructosyl units, classifying it within the levan-type fructan series [1]. With a molecular formula of C24H42O21 and a molecular weight of 666.6 g/mol, this non-reducing sugar is predominantly found in orchardgrass (Dactylis glomerata) and oats, serving as a characteristic DP4 fructan in these species [2]. Unlike the more common inulin-type FOS (e.g., 1,1-kestotetraose or nystose) which feature β(2→1) linkages, 6,6-kestotetraose possesses a distinct glycosidic bond architecture that dictates its unique susceptibility to specific fructan-active enzymes [3].

Procurement Rationale: Why 6,6-Kestotetraose Cannot Be Replaced by Nystose, Bifurcose, or Other Fructotetraoses


The procurement of a generic 'fructotetraose' or 'FOS DP4' standard is scientifically inadequate due to profound structural and enzymatic differentiation among isomers. While 6,6-kestotetraose shares the same molecular formula (C24H42O21) and DP4 classification with nystose (1,1-kestotetraose) and bifurcose (1&6-kestotetraose), their linkage patterns diverge significantly. 6,6-Kestotetraose consists exclusively of β(2→6) fructosyl-fructose linkages, categorizing it as a linear levan-type fructan [1]. In stark contrast, nystose is an inulin-type fructan composed solely of β(2→1) linkages, while bifurcose is a branched graminan containing both linkage types [2]. This linkage specificity dictates selective enzyme recognition: 6,6-kestotetraose serves as a preferred substrate for β(2→6)-specific fructan exohydrolases (6-FEHs; EC 3.2.1.154) but is poorly hydrolyzed by the β(2→1)-specific enzymes that readily degrade nystose [3]. Consequently, substituting one tetrasaccharide for another in enzymatic assays, fermentation studies, or analytical standard curves introduces significant, unquantified error.

Quantitative Differentiation Guide: 6,6-Kestotetraose vs. Closest Structural and Functional Analogs


Species-Specific Abundance: 6,6-Kestotetraose as the Dominant DP4 Fructan in Orchardgrass vs. Bifurcose in Cheatgrass

In orchardgrass (Dactylis glomerata), 6,6-kestotetraose is the major tetrasaccharide accumulating in leaf tissues, representing the primary DP4 component of the species' characteristic 'graminin' fructan series (DP3-DP8) consisting exclusively of β(2→6)-linked fructosyl units [1]. This contrasts sharply with cheatgrass (Bromus tectorum), where the branched isomer 1&6-kestotetraose (bifurcose) is the most prevalent DP4 fructan, and with oats, where 6G,6-kestotetraose dominates [2]. The compositional data underscore that 6,6-kestotetraose is not a ubiquitous background metabolite but a species-specific marker with differential accumulation patterns.

Plant Fructan Metabolism Forage Quality Chemotaxonomy

Enzymatic Susceptibility: Preferential Hydrolysis of 6,6-Kestotetraose by β(2→6)-Specific Fructan Exohydrolases (6-FEHs)

6,6-Kestotetraose is explicitly designated as one of the 'best substrates' for fructan beta-(2,6)-fructosidase (EC 3.2.1.154), an exohydrolase that cleaves terminal β(2→6)-linked fructose residues from levan-type fructans [1]. In contrast, inulin-type fructans like nystose (1,1-kestotetraose), which contain β(2→1) linkages, are hydrolyzed 'more slowly' or not at all by this enzyme class, instead being targeted by distinct β(2→1)-specific FEHs (EC 3.2.1.153) [2]. This linkage-based enzyme discrimination means that 6,6-kestotetraose cannot serve as a substitute for nystose in assays designed to measure 6-FEH activity, nor can nystose replace 6,6-kestotetraose for studying levan-type fructan degradation.

Enzyme Kinetics Fructan Metabolism Carbohydrate-Active Enzymes

Analytical Chromatography: Co-Elution Profile and Retention Time Differentiation from Bifurcose and Nystose

LC-MS studies of branched graminan-type fructans demonstrate that 6,6-kestotetraose (6,6-KT) is chromatographically resolved as a distinct peak from its DP4 isomers, including 1,1-kestotetraose (1,1-KT; nystose) and 1&6-kestotetraose (1&6-KT; bifurcose) [1]. In developing wheat grain analyses, these three tetrasaccharides are listed as separate, identifiable components, each requiring its own authentic standard for unequivocal identification by retention time and MS/MS fragmentation pattern [2]. Without a pure 6,6-kestotetraose standard, misassignment of peaks in complex fructan profiles from cereals or grasses is likely.

HPLC Method Development LC-MS Metabolomics Fructan Quantification

Defined Application Scenarios for 6,6-Kestotetraose in Research and Industrial Quality Control


Plant Fructan Metabolism and Chemotaxonomy Studies in Grasses and Cereals

6,6-Kestotetraose serves as an essential analytical standard for identifying and quantifying the levan-type fructan series (graminins) in orchardgrass (Dactylis glomerata), oats (Avena sativa), and related Poaceae species [1]. Its use as a reference compound enables accurate chromatographic peak assignment in studies investigating species-specific fructan profiles, the impact of environmental stress (e.g., chilling, drought) on fructan accumulation, and the genetic regulation of β(2→6)-fructosyltransferase activity [2].

Enzymatic Characterization of Fructan Beta-(2,6)-Fructosidases (6-FEHs; EC 3.2.1.154)

As a defined, preferred substrate for 6-FEHs, 6,6-kestotetraose is critical for in vitro enzyme assays designed to measure the activity, substrate specificity, and kinetic parameters (Km, Vmax) of this exohydrolase class [1]. Its use ensures that observed hydrolytic activity is specifically attributable to β(2→6) linkage cleavage, avoiding confounding signals from co-occurring β(2→1)-specific enzymes when using mixed fructan substrates [2].

Method Development and Validation for Fructooligosaccharide (FOS) Profiling by HPLC or LC-MS

In analytical method development for complex fructan mixtures (e.g., in cereal grains, forage grasses, or enzymatic hydrolysates), a pure 6,6-kestotetraose standard is required to establish retention time windows, construct calibration curves for DP4 levan-type oligomers, and validate method specificity against co-eluting isomers such as nystose and bifurcose [1]. This ensures the analytical method is fit-for-purpose for the accurate quantification of 6,6-kestotetraose in research or quality control samples.

Investigating the Prebiotic Potential and Fermentation Characteristics of Levan-Type Fructans

Emerging research indicates that the nutritional properties of fructans are affected by their structure, with linkage type (β(2→1) vs. β(2→6)) influencing fermentation patterns by gut microbiota [1]. 6,6-Kestotetraose, as a pure levan-type oligomer, can be employed in defined in vitro fermentation studies to dissect the specific contribution of β(2→6)-linked fructans to short-chain fatty acid (SCFA) production and selective bacterial growth, providing a clean comparator against inulin-type FOS like nystose [2].

Technical Documentation Hub

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